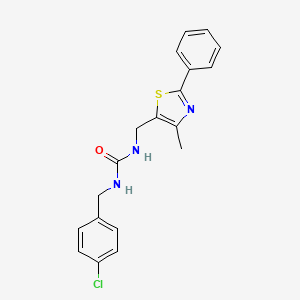
1-(4-Chlorobenzyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
Antitumor Activity
- A study by Zhou et al. (2021) synthesized a similar compound and investigated its antitumor activity. They found that the compound exhibited significant antitumor effects in human hepatoma and melanoma cells (Zhou et al., 2021).
Synthesis and Applications in Drug Development
- Zhang et al. (2019) developed a rapid and high-yield synthetic method for a related compound, highlighting its importance as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).
- In the field of antimicrobial research, Jadegoud et al. (2002) prepared complexes using a related compound that demonstrated antimicrobial activity (Jadegoud et al., 2002).
Molecular Structure and Properties
- Phukan and Baruah (2016) analyzed conformational adjustments in similar urea and thiourea-based compounds, contributing to the understanding of their molecular structures (Phukan & Baruah, 2016).
- A study by Kang et al. (2015) focused on the crystal structure of a related urea fungicide, providing insights into its molecular configuration (Kang et al., 2015).
Synthesis of Derivatives and Evaluation of Biological Activities
- Shankar et al. (2017) synthesized novel derivatives of a similar compound and evaluated their antimicrobial activity and cytotoxicity, demonstrating potential biomedical applications (Shankar et al., 2017).
- Gaudreault et al. (1988) synthesized derivatives of a related compound and evaluated their cytotoxicity as potential anticancer agents (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCASSTBPTEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631940.png)
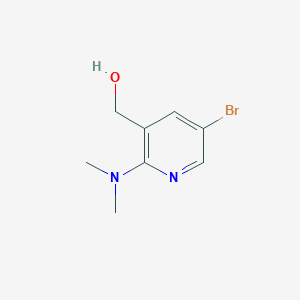
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

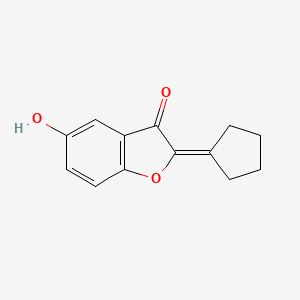
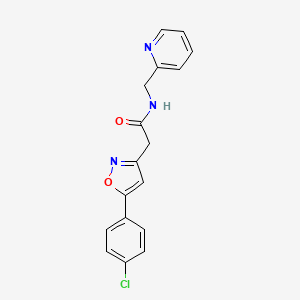
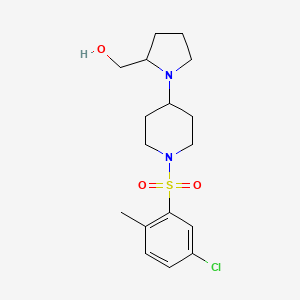
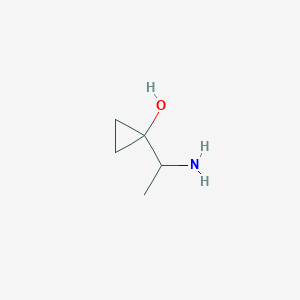
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)
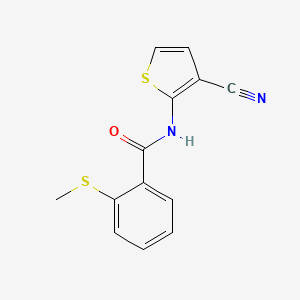
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)